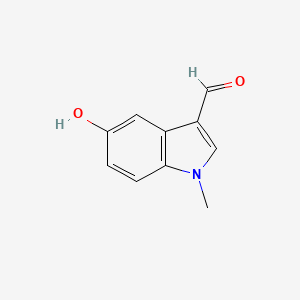

5-hydroxy-1-methylindole-3-carbaldehyde

Description

5-Hydroxy-1-methylindole-3-carbaldehyde is a substituted indole derivative characterized by a hydroxy group at position 5, a methyl group at position 1, and an aldehyde functional group at position 3.

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

5-hydroxy-1-methylindole-3-carbaldehyde |

InChI |

InChI=1S/C10H9NO2/c1-11-5-7(6-12)9-4-8(13)2-3-10(9)11/h2-6,13H,1H3 |

InChI Key |

UWUDPEJAJDVWTL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)O)C=O |

Origin of Product |

United States |

Preparation Methods

Direct Oxidation of Hydroxymethyl Precursors

The synthesis of 1-methylindole-3-acetaldehyde via oxidation of 3-hydroxymethylindoles, as hinted in ADA188394 , could theoretically be adapted. However, selective oxidation to the aldehyde without over-oxidation to carboxylic acids remains challenging, requiring stringent control of oxidizing agents (e.g., CrO₃ or PCC).

Protective Group Strategies

For substrates prone to side reactions, transient protection of the hydroxyl group (e.g., as a silyl ether or acetate) prior to formylation may enhance yields. Subsequent deprotection under mild conditions (e.g., TBAF for silyl ethers) would regenerate the free -OH group.

Industrial-Scale Considerations

CN102786460A highlights scalability through:

-

Solvent choice : Anhydrous DMF ensures reagent solubility and facilitates heat transfer during reflux.

-

Cost efficiency : POCl₃ and DMF are economically viable on multi-kilogram scales.

-

Purification : Recrystallization from ethanol/water mixtures affords high-purity product (>98%).

Comparative data for alternative solvents (e.g., dichloroethane or acetonitrile) are sparse, though DMF’s high boiling point (153°C) is optimal for reflux.

Challenges and Limitations

-

Sensitivity to substitution patterns : Electron-withdrawing groups (e.g., nitro) on the aniline ring inhibit Vilsmeier-Haack reactivity, necessitating harsher conditions or alternative methods.

-

Acidic conditions : Prolonged exposure to POCl₃/DMF may degrade acid-labile functionalities, mandating rapid work-up.

-

Regioselectivity : Competing formylation at alternate positions (e.g., C-5) is mitigated by the directing effect of the methyl group .

Chemical Reactions Analysis

Types of Reactions: 5-hydroxy-1-methylindole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: 5-Hydroxy-1-methyl-1H-indole-3-carboxylic acid.

Reduction: 5-Hydroxy-1-methyl-1H-indole-3-methanol.

Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

5-hydroxy-1-methylindole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-hydroxy-1-methylindole-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The indole ring structure is known to interact with proteins and nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The methyl group at position 1 in the target compound may introduce steric hindrance, affecting interactions at the indole nitrogen. In contrast, 5-methyl-1H-indole-3-carbaldehyde (methyl at position 5) lacks this steric effect but shares a similar aldehyde reactivity .

Hydrogen Bonding and Solubility: The 5-hydroxy group in the target compound likely improves water solubility via hydrogen bonding compared to non-polar substituents (e.g., methyl or benzyloxy). This contrasts with 5-methoxy-1H-indole-3-carbaldehyde, where the methoxy group increases lipophilicity .

Thermal and Spectral Properties

- Melting Points: Halogenated derivatives (e.g., 6-bromo-1H-indole-3-carbaldehyde) exhibit high melting points (>200°C) due to increased molecular weight and packing efficiency . The target compound’s hydroxy group may lower its melting point relative to halogenated analogs but raise it compared to non-polar derivatives.

- Spectroscopic Data : IR and NMR spectra for analogs (e.g., 5-methoxy-1H-indole-3-carbaldehyde) show characteristic aldehyde C=O stretches (~1660–1700 cm⁻¹) and indole NH signals (~10–12 ppm in $^1$H NMR) .

Q & A

Q. What spectroscopic methods are most effective for characterizing 5-hydroxy-1-methylindole-3-carbaldehyde?

To confirm the structure, use 1H and 13C NMR to identify the methyl, hydroxy, and aldehyde groups. IR spectroscopy can detect the aldehyde C=O stretch (~1700 cm⁻¹). X-ray crystallography is critical for resolving molecular packing, as seen in isomorphous indole derivatives, where N—H⋯O hydrogen bonds and C—H⋯π interactions stabilize the crystal lattice . For purity validation (>98%), HPLC with a C18 column and gradient elution is recommended, following protocols for related indole derivatives .

Q. What synthetic routes are commonly employed for preparing this compound?

A standard approach involves Vilsmeier-Haack formylation of 5-hydroxy-1-methylindole. Key steps include:

- Reacting the indole precursor with POCl₃ and DMF at 0–5°C to minimize side reactions.

- Purifying the crude product via silica gel chromatography (eluent: ethyl acetate/hexane).

- Optimizing yield by adjusting reaction time and stoichiometry, as demonstrated for structurally similar aldehydes .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported biological activity of this compound across studies?

Discrepancies may arise from variations in purity , assay conditions , or structural analogs . Mitigation strategies include:

- Standardized bioassays : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate compound-specific effects.

- Comparative analysis : Test structural analogs (e.g., 5-methoxy or 5-bromo derivatives) to identify functional group contributions to activity .

- Systematic literature reviews : Use methodologies outlined in to critically evaluate experimental variables and biases .

Q. What experimental approaches are recommended to study the supramolecular assembly of this compound in the solid state?

- Single-crystal X-ray diffraction : Resolve hydrogen-bonding patterns (e.g., N—H⋯O) and π-interactions critical for crystal packing .

- Hirshfeld surface analysis : Quantify intermolecular contacts and compare with related indole carbaldehydes to identify packing trends.

- Thermogravimetric analysis (TGA) : Assess thermal stability linked to supramolecular robustness .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound?

- Density Functional Theory (DFT) : Model electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites at the aldehyde group.

- Molecular dynamics simulations : Study solvation effects on reactivity, validated by kinetic experiments (e.g., oxidation rates in polar solvents).

- Cross-validation : Compare computational predictions with experimental data from analogs like 5-methoxyindole-3-carbaldehyde .

Q. What are the key considerations for ensuring the stability of this compound during storage?

- Storage conditions : Keep at -20°C under nitrogen to prevent aldehyde oxidation.

- Stability monitoring : Use HPLC or TLC at regular intervals to detect degradation products.

- Lyophilization : For long-term storage, lyophilize the compound and store in amber vials to minimize light exposure .

Methodological Notes

- Data contradiction resolution : Combine meta-analyses of existing studies () with controlled experiments to isolate variables (e.g., solvent, temperature) .

- Advanced characterization : Pair spectroscopic techniques with mass spectrometry (HRMS) for accurate molecular weight confirmation.

- Biological assays : Use dose-response curves and positive controls (e.g., known enzyme inhibitors) to validate activity claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.